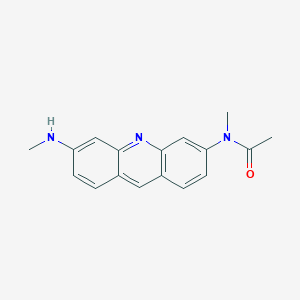
N-Methyl-N-(6-(methylamino)acridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(6-(methylamino)acridin-3-yl)acetamide is a heterocyclic aromatic compound with the molecular formula C17H17N3O. It belongs to the class of acridine derivatives, which are known for their broad range of pharmaceutical properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(6-(methylamino)acridin-3-yl)acetamide typically involves the reaction of acridine derivatives with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds, purification, and characterization using techniques such as NMR, HPLC, and LC-MS .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(6-(methylamino)acridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted acridine compounds .
Scientific Research Applications
N-Methyl-N-(6-(methylamino)acridin-3-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in studies involving DNA intercalation and enzyme inhibition.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials
Mechanism of Action
The mechanism of action of N-Methyl-N-(6-(methylamino)acridin-3-yl)acetamide involves its interaction with molecular targets such as DNA and enzymes. The compound’s planar structure allows it to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes like topoisomerase and telomerase. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-Methylacridone: Another acridine derivative with similar structural features but different functional groups.
Amsacrine: A well-known anticancer agent that also intercalates with DNA and inhibits topoisomerase.
Triazoloacridone: A compound with a triazole ring fused to the acridine structure, exhibiting potent anticancer activity.
Uniqueness
N-Methyl-N-(6-(methylamino)acridin-3-yl)acetamide is unique due to its specific functional groups and the resulting biological activities. Its ability to intercalate with DNA and inhibit key enzymes makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
90145-63-4 |
|---|---|
Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-methyl-N-[6-(methylamino)acridin-3-yl]acetamide |
InChI |
InChI=1S/C17H17N3O/c1-11(21)20(3)15-7-5-13-8-12-4-6-14(18-2)9-16(12)19-17(13)10-15/h4-10,18H,1-3H3 |
InChI Key |
RJFOGVUMRPAJBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


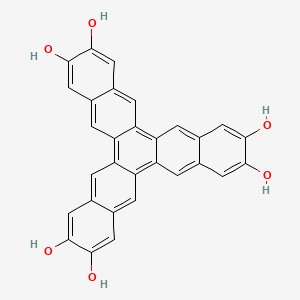
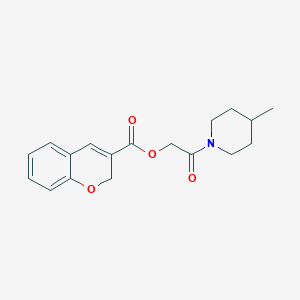

![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile](/img/structure/B12939638.png)

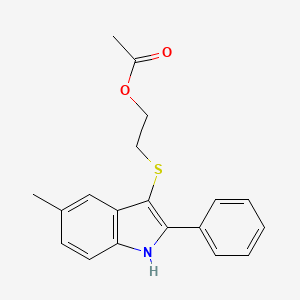
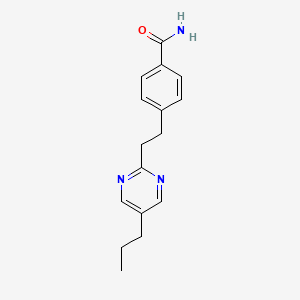
![2,4-Dichloro-7-methoxypyrido[3,2-d]pyrimidine](/img/structure/B12939662.png)
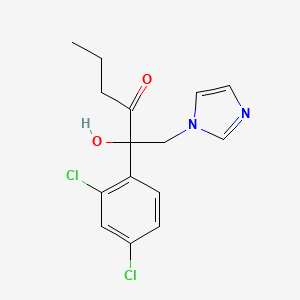
![4-(Benzylsulfanyl)-5-nitro-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12939685.png)

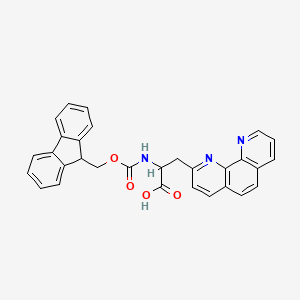
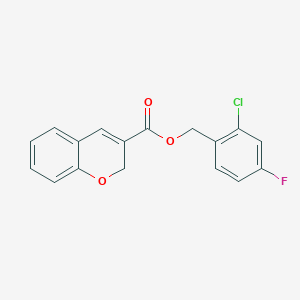
![tert-Butyl 3a-fluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12939694.png)
